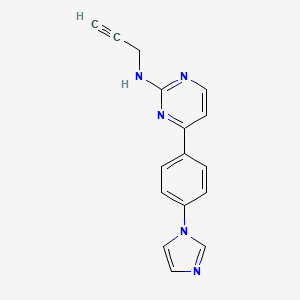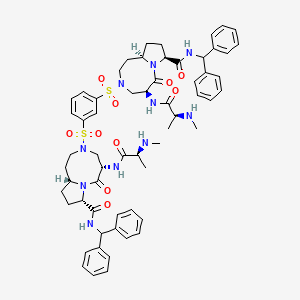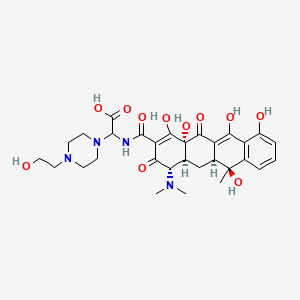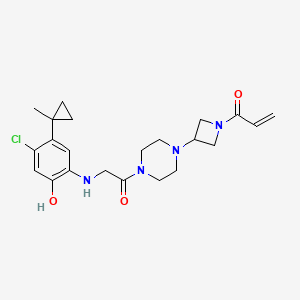
ARS-853
Vue d'ensemble
Description
ARS-853 est un inhibiteur covalent sélectif de la mutation KRAS G12C, qui est un moteur oncogénique courant dans divers cancers, notamment les cancers du poumon, colorectal et pancréatique. Ce composé a suscité un intérêt considérable en raison de sa capacité à cibler spécifiquement la mutation KRAS G12C, inhibant ainsi la croissance et la prolifération des cellules cancéreuses portant cette mutation .
Applications De Recherche Scientifique
ARS-853 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research to study the KRAS G12C mutation and its role in tumorigenesis. It serves as a valuable tool for investigating the molecular mechanisms underlying KRAS-driven cancers.
Drug Development: The compound is used in the development of targeted therapies for cancers harboring the KRAS G12C mutation. It helps in the identification and validation of new therapeutic targets.
Biological Studies: this compound is employed in various biological studies to understand the signaling pathways and cellular processes regulated by KRAS G12C.
Industrial Applications:
Mécanisme D'action
L’ARS-853 exerce ses effets en se liant de manière covalente au résidu cystéine en position 12 de la protéine KRAS G12C. Cette liaison verrouille la protéine dans son état inactif lié au GDP, empêchant son activation et sa signalisation ultérieure par les voies en aval telles que les voies MAPK et PI3K. En inhibant ces voies, l’this compound supprime efficacement la croissance et la prolifération des cellules cancéreuses portant la mutation KRAS G12C .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ARS-853 implique plusieurs étapes clés, en commençant par la préparation de l’échafaudage principal, suivie de la fonctionnalisation pour introduire les substituants nécessaires. La voie de synthèse comprend généralement :
Formation de l’échafaudage principal : Cela implique la construction du noyau quinazoline, qui est un élément structurel crucial de l’this compound.
Fonctionnalisation : Introduction de divers groupes fonctionnels pour améliorer l’affinité de liaison du composé et sa sélectivité pour la mutation KRAS G12C.
Réactions de couplage finales : Ces étapes impliquent des réactions de couplage pour fixer des substituants spécifiques qui confèrent l’activité biologique souhaitée.
Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté du produit final .
Méthodes de production industrielle
La production industrielle de l’this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l’optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les coûts. Des techniques telles que la chimie en flux continu et la synthèse automatisée pourraient être utilisées pour améliorer l’efficacité et la possibilité d’extension.
Analyse Des Réactions Chimiques
Types de réactions
L’ARS-853 subit plusieurs types de réactions chimiques, notamment :
Formation de liaisons covalentes : L’this compound forme une liaison covalente avec le résidu cystéine de la protéine KRAS G12C, inhibant ainsi son activité.
Réactions de substitution : Ces réactions sont impliquées dans les étapes de fonctionnalisation pendant la synthèse de l’this compound.
Oxydation et réduction : Ces réactions peuvent être utilisées dans la synthèse et la modification du composé pour obtenir les propriétés chimiques souhaitées.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse de l’this compound comprennent :
- Solvants organiques (par exemple, diméthylsulfoxyde, dichlorométhane)
- Catalyseurs (par exemple, catalyseurs à base de palladium)
- Agents réducteurs (par exemple, borohydrure de sodium)
- Agents oxydants (par exemple, peroxyde d’hydrogène)
Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes (par exemple, azote ou argon) et des plages de pH spécifiques pour garantir des taux de réaction optimaux et la stabilité du produit .
Principaux produits formés
Le principal produit formé à partir des réactions impliquant l’this compound est le composé actif final lui-même, qui se caractérise par sa haute sélectivité et sa puissance contre la mutation KRAS G12C.
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Recherche sur le cancer : L’this compound est principalement utilisé dans la recherche sur le cancer pour étudier la mutation KRAS G12C et son rôle dans la tumorigenèse. Il sert d’outil précieux pour enquêter sur les mécanismes moléculaires sous-jacents aux cancers liés à KRAS.
Développement de médicaments : Le composé est utilisé dans le développement de thérapies ciblées pour les cancers portant la mutation KRAS G12C. Il aide à l’identification et à la validation de nouvelles cibles thérapeutiques.
Études biologiques : L’this compound est utilisé dans diverses études biologiques pour comprendre les voies de signalisation et les processus cellulaires régulés par KRAS G12C.
Applications industrielles :
Comparaison Avec Des Composés Similaires
Composés similaires
Plusieurs composés sont similaires à l’ARS-853 en termes de mécanisme d’action et de spécificité de la cible. Il s’agit notamment de :
ARS-1620 : Un autre inhibiteur sélectif de KRAS G12C qui a montré une puissance supérieure et des propriétés pharmacocinétiques améliorées par rapport à l’this compound.
AMG 510 (Sotorasib) : Un inhibiteur de KRAS G12C approuvé en clinique qui a démontré une efficacité significative dans les essais cliniques pour le cancer du poumon non à petites cellules.
MRTX849 (Adagrasib) : Un autre inhibiteur de KRAS G12C en développement clinique, montrant des résultats prometteurs dans les essais de phase précoce.
Unicité de l’this compound
L’this compound est unique en raison de son rôle précoce dans la démonstration de la faisabilité du ciblage de la mutation KRAS G12C avec des inhibiteurs covalents. Il a jeté les bases du développement d’inhibiteurs plus puissants et plus sélectifs comme l’ARS-1620 et l’AMG 510. Bien qu’il s’agisse d’un composé à un stade précoce, l’this compound reste un outil précieux dans la recherche sur le cancer et le développement de médicaments .
Propriétés
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



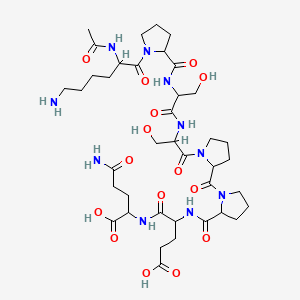

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

